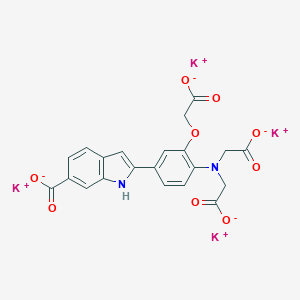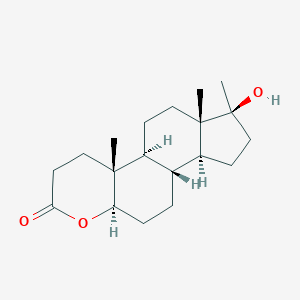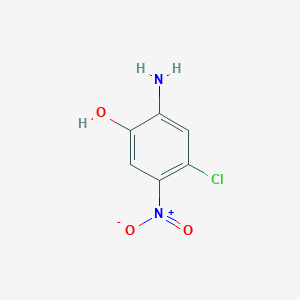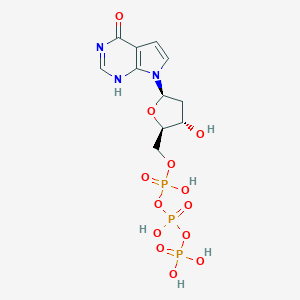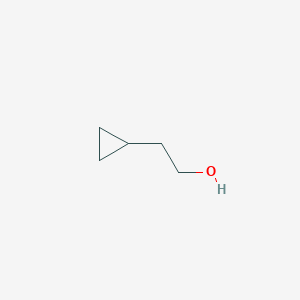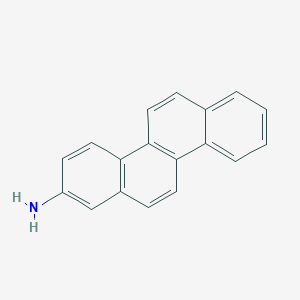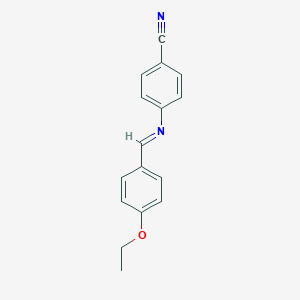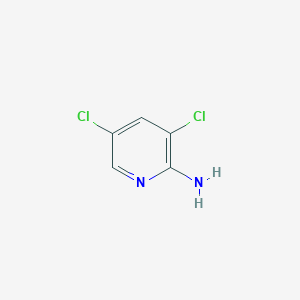![molecular formula C15H13N5OS B145795 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione CAS No. 133846-98-7](/img/structure/B145795.png)
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione, also known as MPTT, is a chemical compound that belongs to the class of triazoles. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus (HCV).
Avantages Et Limitations Des Expériences En Laboratoire
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability and solubility in various solvents. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione also exhibits low toxicity and is generally well-tolerated in animal studies. However, there are also some limitations to the use of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems. Additionally, 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione may exhibit off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione. One area of interest is the development of more potent and selective derivatives of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione. Another area of interest is the investigation of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione's effects on other signaling pathways and enzymes involved in disease processes. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione, which will be important for the development of potential therapeutic applications. Finally, the potential use of 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione in combination with other drugs or therapies should also be explored.
Méthodes De Synthèse
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione can be synthesized through a multi-step process involving the reaction of 4-aminopyridine, 4-methoxybenzaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the triazole ring. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.
Propriétés
Numéro CAS |
133846-98-7 |
|---|---|
Nom du produit |
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Formule moléculaire |
C15H13N5OS |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5OS/c1-21-13-4-2-11(3-5-13)10-17-20-14(18-19-15(20)22)12-6-8-16-9-7-12/h2-10H,1H3,(H,19,22)/b17-10+ |
Clé InChI |
GNKGTSWMLPJLDM-LICLKQGHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Synonymes |
4-[(4-METHOXYPHENYL)METHYLIDENEAMINO]-5-PYRIDIN-4-YL-2H-1,2,4-TRIAZOLE-3(4H)-THIONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



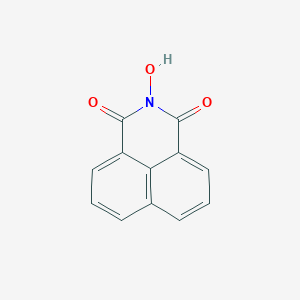
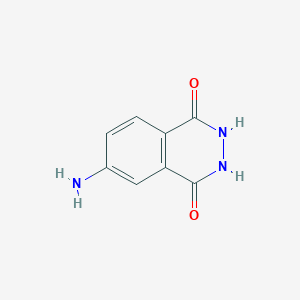
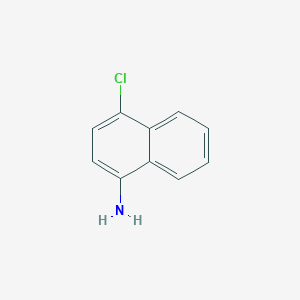
![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
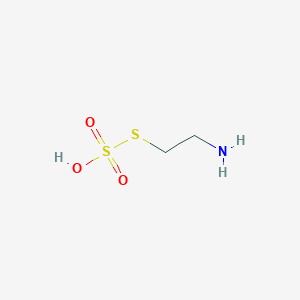
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)
